

Lometraline: A Technical Whitepaper on a Pivotal Aminotetralin Derivative

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Compound of Interest

Compound Name: *Lometraline*

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Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative that, despite its discontinued development, holds a significant place in the history of psychopharmacology. Initially investigated by Pfizer in the early 1970s for a range of neuropsychiatric indications including psychosis and Parkinson's disease, its trajectory shifted towards evaluation as an antidepressant and anxiolytic. Although clinical trials did not demonstrate the desired psychoactivity at the doses studied, the chemical scaffold of **Lometraline** proved to be a fertile ground for the development of future blockbuster drugs. This technical guide provides a comprehensive overview of **Lometraline**'s chemical identifiers, its historical context, and the limited available data on its pharmacology. Crucially, it highlights how the structural exploration of **Lometraline** and its analogs directly led to the discovery of tametraline and, subsequently, the selective serotonin reuptake inhibitor (SSRI) sertraline, fundamentally shaping the landscape of antidepressant therapeutics.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The following tables summarize the key identifiers and physicochemical properties of **Lometraline**.

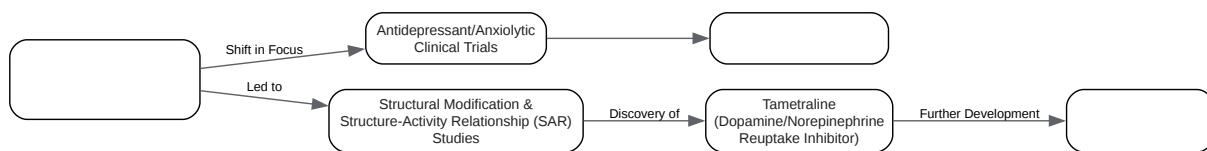
Identifier Type	Value
CAS Number	39951-65-0 (Lometraline base) [1]
	34552-78-8 (Lometraline hydrochloride) [1]
IUPAC Name	8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine [1]
InChI	InChI=1S/C13H18CINO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3
InChIKey	MTWNWMGGMZUIMZ-UHFFFAOYSA-N
SMILES	CN(C)C1CCCC2=C1C(=CC=C2)Cl
Other Names	CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin [1]
Property	Value
Molecular Formula	C13H18CINO
Molar Mass	239.74 g/mol

Historical Context and Developmental Pathway

Lometraline emerged from Pfizer's research programs in the late 1960s and early 1970s, a period of intense exploration of novel chemical scaffolds for central nervous system disorders. [\[1\]](#) Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, its pharmacological profile suggested a broader range of applications.[\[1\]](#) Subsequent investigations focused on its potential as an antidepressant and anxiolytic.[\[1\]](#)

A key clinical study by Park and colleagues in 1972 evaluated **Lometraline** (referred to as CP 14,368) as an antidepressant.[\[2\]](#) However, the study concluded that the compound exhibited no significant psychoactivity at the dosages administered, leading to the suspension of its clinical development for these indications.[\[1\]](#)

Despite its own clinical discontinuation, the research invested in **Lometraline**'s aminotetralin structure was not in vain. The knowledge gained from modifying its chemical structure paved the way for the synthesis of tametraline, a potent inhibitor of dopamine and norepinephrine reuptake.^[1] This line of research ultimately culminated in the discovery of sertraline, a highly successful selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of depression and other psychiatric disorders.^[1]



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Caption: Developmental trajectory of **Lometraline** and its successors.

Pharmacological Profile (Limited Data)

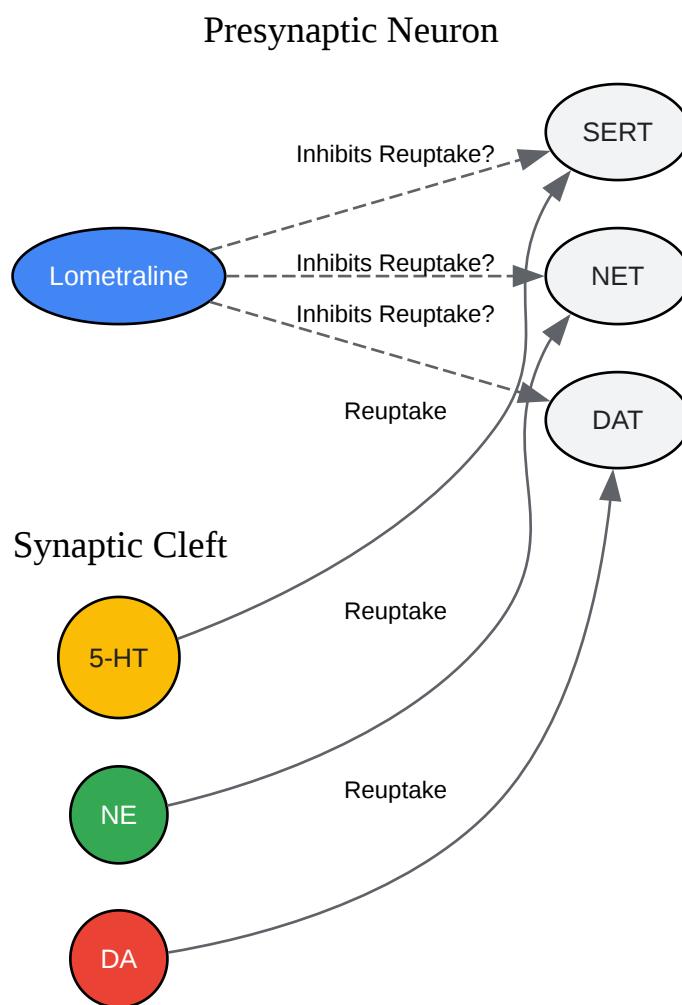
Detailed in vitro and in vivo pharmacological data for **Lometraline** is scarce in the public domain due to its early discontinuation. The available information suggests that its mechanism of action was likely related to the modulation of monoaminergic systems, a common feature of aminotetralin derivatives.

Mechanism of Action (Hypothesized)

Based on the structure-activity relationships of the aminotetralin class of compounds, it is hypothesized that **Lometraline** interacts with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The substitution pattern on the aromatic ring and the nature of the amino group are critical determinants of the affinity and selectivity for these transporters.

Quantitative structure-activity relationship (QSAR) studies on aminotetralin analogs have shown that electronic, hydrophobic, and molar refraction parameters significantly correlate with the inhibition of 5-hydroxytryptamine (5-HT) uptake.^[3] However, correlations with

norepinephrine (NE) and dopamine (DA) uptake inhibition were found to be weaker in some series of these compounds.[3]



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Caption: Hypothesized interaction of **Lometraline** with monoamine transporters.

Preclinical and Clinical Observations

The primary published clinical study on **Lometraline** as an antidepressant by Park et al. (1972) provides the most direct, albeit limited, insight into its *in vivo* effects in humans.

Experimental Protocol from Park et al. (1972):

- Study Design: An open-label clinical trial.

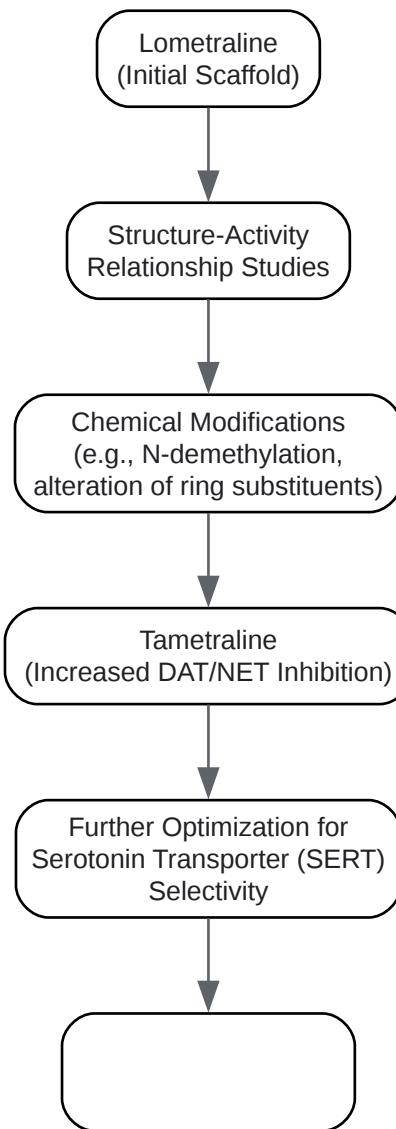
- Participants: Patients diagnosed with depression.
- Intervention: Administration of **Lometraline** (CP 14,368). Specific dosage regimens were not detailed in the available abstracts.
- Outcome Measures: Clinical assessment of antidepressant effects using psychiatric rating scales.
- Key Finding: The study concluded that **Lometraline** did not produce any discernible psychoactive or antidepressant effects at the doses tested.

Preclinical data on **Lometraline**'s effects in animal models of depression or psychosis are not readily available in the peer-reviewed literature, likely residing in internal Pfizer reports from that era.

The Legacy of Lometraline: A Stepping Stone to Sertraline

The true significance of **Lometraline** lies not in its own therapeutic potential but in its role as a chemical progenitor to a highly successful class of antidepressants. The exploration of the aminotetralin scaffold, initiated with compounds like **Lometraline**, provided crucial insights into the structure-activity relationships governing monoamine transporter inhibition.

This research trajectory can be visualized as a logical progression of chemical modifications to optimize potency and selectivity.



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Caption: The evolutionary path from **Lometraline** to Sertraline.

Conclusion

Lometraline serves as a compelling case study in drug discovery, illustrating that even compounds that do not reach the market can have a profound impact on the field. While the specific pharmacological data for **Lometraline** remains limited, its contribution to the understanding of aminotetralin chemistry was instrumental. The systematic exploration of this chemical class, sparked by early compounds like **Lometraline**, directly led to the development of tametraline and ultimately the blockbuster antidepressant sertraline. For researchers and scientists in drug development, the story of **Lometraline** underscores the importance of

foundational research and the iterative process of chemical optimization that can turn a clinical failure into a therapeutic triumph for a subsequent generation of molecules.

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References

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